(5-Methylbenzo[d]oxazol-2-yl)methanamine
Overview
Description
(5-Methylbenzo[d]oxazol-2-yl)methanamine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring fused to a benzene ring. This particular compound is characterized by a methyl group attached to the benzene ring and a methanamine group attached to the oxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as n-methylbenzo[d]oxazol-2-amine have shown anthelmintic activity .
Mode of Action
It’s worth noting that related compounds have demonstrated significant up-regulation of purine and pyrimidine metabolism and down-regulation of sphingolipid metabolism . This suggests that (5-Methylbenzo[d]oxazol-2-yl)methanamine may interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
As mentioned earlier, this compound may affect purine and pyrimidine metabolism, which are crucial for DNA and RNA synthesis. It may also impact sphingolipid metabolism, which plays a key role in maintaining the integrity of cellular membranes and various cellular processes .
Result of Action
Related compounds have shown anthelmintic activity, reducing the abundance of trichinella spiralis in the digestive tract . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
(5-Methylbenzo[d]oxazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by interacting with bacterial enzymes and proteins, disrupting their normal functions . Additionally, this compound may interact with human enzymes and proteins, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies on benzoxazole derivatives have shown that their stability can vary, affecting their biological activity over time . Therefore, it is essential to consider the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzoxazole derivatives have been shown to affect metabolic flux and metabolite levels in cells . Understanding the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylbenzo[d]oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring. The methyl group can be introduced through alkylation reactions, and the methanamine group can be added via reductive amination.
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production. The specific methods for this compound may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: (5-Methylbenzo[d]oxazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
(5-Methylbenzo[d]oxazol-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzoxazole: The parent compound, lacking the methyl and methanamine groups.
(5-Chlorobenzo[d]oxazol-2-yl)methanamine: A similar compound with a chlorine substituent instead of a methyl group.
(5-Methylbenzo[d]oxazol-2-yl)ethanamine: A compound with an ethyl group instead of a methanamine group.
Uniqueness: (5-Methylbenzo[d]oxazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and methanamine group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-methyl-1,3-benzoxazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYACYQXPBFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649179 | |
Record name | 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-59-0 | |
Record name | 5-Methyl-2-benzoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944897-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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